ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE
Overview
Description
ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as amino, cyano, and carboxylate. The presence of these functional groups makes the compound highly versatile and reactive, allowing it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic synthesis. One common method involves the condensation of 2-aminothiazole with pyridine-3-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative
Scientific Research Applications
ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE can be compared with other thiazolopyridine derivatives, such as:
- ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-2-YL)-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE
- ETHYL (2Z)-5-AMINO-6-CYANO-3-OXO-7-(PYRIDIN-4-YL)-2-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE
These compounds share similar structural features but differ in the position of the pyridine ring or the nature of the substituents
Properties
IUPAC Name |
ethyl (2Z)-5-amino-6-cyano-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-2-30-22(29)18-17(14-6-4-8-26-12-14)15(10-23)19(24)27-20(28)16(31-21(18)27)9-13-5-3-7-25-11-13/h3-9,11-12,17H,2,24H2,1H3/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVWTZJXOBENOB-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)C#N)N)C(=O)C(=CC4=CN=CC=C4)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)C#N)N)C(=O)/C(=C/C4=CN=CC=C4)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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